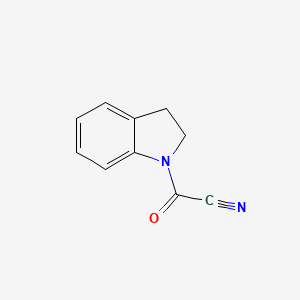

2,3-Dihydro-1H-indole-1-carbonyl cyanide

Description

Historical Context and Evolution of Indoline (B122111) and Indole (B1671886) Chemistry

The story of indole chemistry is intrinsically linked to the study of the dye indigo. researchgate.net In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. researchgate.net This seminal work laid the foundation for a field of study that would grow to be one of the most extensively researched areas of heterocyclic chemistry. The name "indole" itself is a combination of "indigo" and "oleum," the latter being the fuming sulfuric acid used to isolate it from the dye. researchgate.net

Interest in indole and its derivatives intensified in the 1930s with the discovery of the indole nucleus in numerous important alkaloids, the essential amino acid tryptophan, and plant hormones known as auxins. researchgate.net This has spurred the development of a multitude of synthetic methods for the construction of the indole ring system, with the Fischer indole synthesis, discovered in 1883, remaining one of the most widely used. rsc.org

Indoline, or 2,3-dihydro-1H-indole, is the saturated analog of indole, where the 2-3 double bond of the pyrrole (B145914) ring is reduced. wikipedia.org It represents a key structural motif in its own right and can be prepared by the reduction of indole. wikipedia.org The development of synthetic methodologies for indolines has often paralleled that of indoles, with many strategies focusing on the cyclization of appropriately substituted benzene (B151609) derivatives or the reduction of indole precursors. nih.gov

Strategic Importance of the Indoline Core in Organic Synthesis

The indoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Its three-dimensional, non-planar structure is a key feature in a variety of biologically active molecules. The fusion of a benzene ring with a five-membered nitrogen-containing ring provides a rigid framework that can be functionalized in numerous ways to interact with biological targets. acs.org

Indoline and its derivatives are found in a wide range of natural products, particularly alkaloids, which often exhibit significant physiological activity. nih.gov This has made the indoline core a frequent target for total synthesis campaigns, driving the innovation of new synthetic strategies. In the pharmaceutical industry, the indoline motif is present in a number of approved drugs and clinical candidates for various therapeutic areas.

The strategic importance of the indoline core also lies in its utility as a versatile synthetic intermediate. The nitrogen atom can be readily acylated, alkylated, or incorporated into larger ring systems. The aromatic portion of the molecule can undergo electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Furthermore, the dihydro-pyrrole ring can be stereochemically controlled, making it a valuable component in asymmetric synthesis.

The Carbonyl Cyanide Functionality: A Versatile Synthon in Chemical Transformations

The carbonyl cyanide functionality, also known as an acyl cyanide, is characterized by a cyanide group attached to a carbonyl group (R-C(O)CN). wikipedia.org This combination of two highly reactive functional groups makes it a powerful and versatile building block in organic synthesis. nih.gov Acyl cyanides can act as potent acylating agents, similar to acid chlorides or anhydrides, but with unique reactivity profiles. rsc.org

The reactivity of acyl cyanides is dictated by the electrophilicity of both the carbonyl carbon and the cyanide carbon. They can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of amides, esters, and ketones. nih.govrsc.org For example, the reaction of benzoyl cyanide with n-butylamine has been studied to understand its acylation mechanism. rsc.org

Furthermore, the cyanide group can participate in a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or act as a nucleophile in its own right under certain conditions. Acyl cyanides have also been employed as dienophiles in hetero-Diels-Alder reactions. cdnsciencepub.com The dual nature of this functional group allows for tandem reactions and the construction of complex molecular architectures from simple precursors. Recent research has focused on developing cyanide-free methods for the synthesis of acyl cyanides, for instance, through the ruthenium-catalyzed C(sp3)-H oxidation of benzylic nitriles, highlighting their continued importance as reactive intermediates. nih.gov

Overview of Research Trajectories for 2,3-Dihydro-1H-indole-1-carbonyl cyanide

While there is a wealth of research on the indoline skeleton and on carbonyl cyanide chemistry independently, specific studies focusing on this compound are not prominent in the scientific literature. The synthesis and reactivity of this particular molecule have not been the subject of dedicated, detailed investigations that are publicly accessible.

However, research on closely related molecules provides insights into the potential chemistry of this compound. For instance, the synthesis of various indole-carbonitriles is well-documented. nih.govnih.gov These studies often involve the cyanation of an indole nucleus at different positions. For example, 4-Methyl-1H-indole-1-carbonitrile can be synthesized from 4-methylindole (B103444) and cyanogen (B1215507) bromide. Similarly, methods for the synthesis of 1,2-disubstituted-3-cyano indoles have been developed. nih.gov

Research into the reactivity of N-acyl indoles and indolines is also extensive. The nitrogen atom of the indoline ring is readily acylated, and the resulting amide can influence the reactivity of the rest of the molecule. Given the reactivity of acyl cyanides as acylating agents, it is plausible that this compound could be synthesized by the reaction of indoline with a suitable cyanocarbonylating agent.

Future research on this compound would likely focus on several key areas:

Synthesis: Development of efficient and selective methods for its preparation. This could involve the direct N-cyanocarbonylation of indoline or a multi-step sequence starting from functionalized precursors.

Reactivity: Exploration of its chemical transformations. This would include its reactions with various nucleophiles to form a range of N-functionalized indolines, as well as investigating the potential for intramolecular reactions and cycloadditions.

Applications: Given the biological importance of the indoline scaffold, this molecule could be a valuable intermediate in the synthesis of novel compounds with potential pharmaceutical or agrochemical applications.

The following table provides data for a related indole carbonyl cyanide compound, which can serve as a reference for the potential properties of the title compound.

Table 1: Physicochemical Properties of 1H-Indole-3-carbonyl cyanide

| Property | Value |

|---|---|

| Molecular Formula | C10H6N2O |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | 1H-indole-3-carbonyl cyanide |

| Synonyms | indolyl-3-carbonyl nitrile, 2-(1H-Indole-3-yl)-2-oxoacetonitrile |

Data sourced from PubChem CID 11355722. nih.gov

Table 2: Spectroscopic Data for 1H-Indole-3-carbonyl cyanide

| 1H NMR (400 MHz, DMSO-D6) δ | 13C NMR (101 MHz, CDCl3) δ |

|---|---|

| 12.91 (s, 1H), 8.63 (s, 1H), 8.04 (d, J = 7.2 Hz, 1H), 7.58 (d, J = 7.5 Hz, 1H), 7.41 – 7.27 (m, 2H) | 158.6, 141.4, 137.6, 124.9, 124.2, 123.8, 121.0, 116.2, 114.4, 113.3 |

Data sourced from The Royal Society of Chemistry. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

61589-21-7 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2,3-dihydroindole-1-carbonyl cyanide |

InChI |

InChI=1S/C10H8N2O/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-6H2 |

InChI Key |

CESHLJBGIODMOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Indole 1 Carbonyl Cyanide and Analogous Architectures

De Novo Construction of the Indoline (B122111) Ring System

The formation of the indoline ring from acyclic precursors is a powerful strategy that allows for the early introduction of structural diversity. Key methodologies in this area include cyclization reactions, multicomponent reactions, and one-pot cascade procedures.

Cyclization Reactions in Indoline Synthesis, including Aza-Heck Approaches

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. Among these, the Aza-Heck reaction has emerged as a potent tool for the construction of nitrogen-containing heterocycles, including indolines. This palladium-catalyzed reaction typically involves the cyclization of an N-containing moiety onto a pendant alkene.

Recent advancements have described the use of N-hydroxy anilines as electrophiles in aza-Heck cyclizations, providing a novel and efficient route to indoline scaffolds. google.combiosynth.comorganic-chemistry.org These reactions, catalyzed by palladium complexes, allow for the formation of indolines with various functionalities and can even be used to construct challenging structures, such as those with fully substituted carbons at the C2 position. google.combiosynth.comorganic-chemistry.org The use of N-hydroxy anilines as starting materials is particularly advantageous as they can be readily accessed from the corresponding nitroarenes. google.combiosynth.comorganic-chemistry.org

The general scheme for an aza-Heck cyclization to form an indoline is depicted below:

Scheme 1: Generalized Aza-Heck Cyclization for Indoline Synthesis

[2,3-Dihydro-1H-indole] + COCl₂ --(Base)--> [2,3-Dihydro-1H-indole-1-carbonyl chloride]

[2,3-Dihydro-1H-indole-1-carbonyl chloride] + KCN --> [2,3-Dihydro-1H-indole-1-carbonyl cyanide] + KCl

Functionalization and Derivatization of Pre-formed Indolines

Selective Functionalization of the Indoline Ring (C2, C3, and Benzenoid)

The selective functionalization of the indoline ring, once the N1-carbonyl cyanide moiety is in place, is crucial for creating diverse molecular architectures. The N-acyl group can act as a directing group, influencing the regioselectivity of subsequent reactions at the C2, C3, and benzenoid positions.

Catalyst-controlled site-selective C-H functionalization of 3-acyl indoles offers a glimpse into the potential for regioselective modifications. For instance, Rh(I)/Ag(I) co-catalysts can promote a 1,2-acyl translocation followed by C-H functionalization, while Ir(III)/Ag(I) catalysts can lead to direct C2-functionalization. This highlights the possibility of selectively targeting different positions on the indoline core by careful catalyst selection.

The functionalization of N-acylindoles can be achieved through various methods. For example, Friedel-Crafts acylation of 1-(phenylsulfonyl)indoles can be directed to the 2-, 3-, or 5-positions depending on the substrate and reaction conditions, followed by reductive deoxygenation to yield alkyl-substituted indolines.

Table 1: Catalyst-Controlled Site-Selective C-H Functionalization of 3-Carboxamide Indoles This table is based on analogous reactions and illustrates the principle of catalyst-controlled selectivity.

| Catalyst System | Position Functionalized | Product Type | Reference |

| Rh(I)/Ag(I) | C3 (after 1,2-acyl translocation) | 1,3-Disubstituted Indole (B1671886) | |

| Ir(III)/Ag(I) | C2 | 1,2-Disubstituted Indole |

Data is illustrative of catalyst control in related indole systems.

Synthesis via Indole Precursors and Subsequent Reduction

A common and versatile approach to synthesizing this compound involves the initial synthesis of the corresponding indole derivative followed by reduction of the 2,3-double bond.

The introduction of the N1-carbonyl cyanide group onto the indole nitrogen is a critical step. This can be viewed as a specific type of N-acylation. Chemoselective N-acylation of indoles in the presence of other nucleophilic groups can be achieved using carbonylazoles as the acylating agents, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This method's high selectivity for the indole nitrogen, even in the presence of more traditionally nucleophilic groups like amines and carboxylic acids, suggests its potential applicability for installing the N1-carbonyl cyanide moiety.

Another strategy involves the synthesis of 3-cyano indoles through a modified Madelung synthesis, where N-(2-(bromomethyl)aryl)-N-arylbenzamides are cyclized with potassium cyanide. While this method directly installs the cyano group at the 3-position, it showcases a viable route for incorporating a cyano group into the indole scaffold which could be adapted.

Once the N1-functionalized indole is obtained, the subsequent stereoselective reduction of the C2-C3 double bond is a key transformation to afford the indoline core. The reduction of polyfunctional 2-oxindoles to 2,3-dihydroindoles has been demonstrated using various boron hydrides, showcasing a pathway to the indoline scaffold from a related heterocyclic system.

Direct hydrogenation of the indole ring can be challenging due to its aromaticity. However, the heterocyclic ring can be reduced under acidic conditions using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid to yield indolines.

While not a direct synthesis of the target compound, the formal cyanoalkylation of indoles at the C3 position using cyanohydrins provides a method for introducing a cyanomethyl group, which is structurally related to the N-carbonyl cyanide moiety. This reaction can be catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃, and proceeds efficiently, with the cyanohydrin acting as a source of both HCN and a carbonyl compound.

Table 2: B(C₆F₅)₃-Catalyzed Formal C3 Cyanoalkylation of Indoles with Cyanohydrins

| Indole Substrate | Cyanohydrin | Yield (%) | Reference |

| Indole | Acetone cyanohydrin | 95 | |

| 2-Methylindole | Acetone cyanohydrin | 92 | |

| 5-Methoxyindole | Acetone cyanohydrin | 98 |

This data is for C3 functionalization and is presented to illustrate a method for incorporating a cyano-containing group.

Asymmetric Synthesis of Chiral 2,3-Dihydro-1H-indole Derivatives

The development of asymmetric methods to produce enantioenriched indoline derivatives is of high importance, given the stereospecific bioactivity of many chiral molecules.

The asymmetric synthesis of N-N axially chiral indole compounds has been achieved through catalytic N-acylation reactions. Chiral isothiourea catalysts have been shown to be highly effective in the asymmetric N-acylation of N-aminoindoles with carboxylic anhydrides, yielding products with high enantioselectivities. This principle of using a chiral catalyst to control the stereochemistry of N-acylation could potentially be applied to the synthesis of chiral N-carbonyl cyanide indolines.

Furthermore, the kinetic resolution of 2-arylindolines can be accomplished through asymmetric lithiation using n-butyllithium and the chiral ligand sparteine (B1682161). This method allows for the separation of enantiomers of pre-existing racemic indolines.

Table 3: Asymmetric Synthesis of N-N Axially Chiral Indole Compounds via Catalytic N-Acylation

| N-Aminoindole Substrate | Anhydride | Catalyst | Yield (%) | ee (%) | Reference |

| 1-Amino-2-phenylindole | Benzoic Anhydride | Chiral Isothiourea | 95 | 96 | |

| 1-Amino-2-methylindole | Acetic Anhydride | Chiral Isothiourea | 92 | 94 |

ee = enantiomeric excess. This data illustrates the potential for asymmetric N-acylation in related systems.

Kinetic Resolution in the Synthesis of Chiral Indolines

The development of efficient methods for the synthesis of enantiomerically enriched indolines is crucial for the preparation of chiral this compound. Kinetic resolution has emerged as a powerful strategy to resolve racemic mixtures of indolines, providing access to chiral building blocks. Various catalytic systems have been developed to achieve high enantioselectivity in these transformations.

One notable approach involves the use of chiral phosphoric acid catalysts. A strategy for the oxidative kinetic resolution of racemic indolines has been developed utilizing a salicylaldehyde (B1680747) derivative as a pre-resolving reagent in the presence of a chiral phosphoric acid catalyst. nih.gov In this process, the iminium intermediate formed from the condensation of one enantiomer of the indoline with the salicylaldehyde derivative is hydrogenated by the other enantiomer of the indoline through a self-redox mechanism. This method has proven effective for 2-aryl-substituted indolines, affording the desired enantiomers in good yields and with excellent enantioselectivities. nih.gov

Another effective method for the kinetic resolution of 2-arylindolines involves deprotonation with a chiral base system followed by trapping with an electrophile. whiterose.ac.uk The treatment of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines with n-butyllithium and the chiral ligand sparteine in toluene (B28343) at low temperatures (-78 °C) allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomer ratios. whiterose.ac.uk The selectivity of this process is influenced by the reaction time and the electronic properties of the substrate. For instance, extending the lithiation time can improve the yield of the recovered enantioenriched indoline while maintaining good stereoselectivity. whiterose.ac.uk

Non-enzymatic acylation has also been successfully applied to the kinetic resolution of indolines. A planar-chiral 4-dimethylaminopyridine (B28879) (PPY) derivative has been developed as an effective catalyst for the N-acylation of racemic indolines. nih.gov The selectivity of this kinetic resolution can be significantly enhanced by the addition of certain salts, such as LiBr, in conjunction with a crown ether like 18-crown-6. nih.gov This method is applicable to a range of 2-substituted and 2,3-disubstituted indolines, providing good selectivity factors. nih.gov

Table 1: Comparison of Kinetic Resolution Methods for Indolines

| Method | Catalyst/Reagent | Substrate Scope | Key Features | Selectivity Factor (s) |

|---|---|---|---|---|

| Oxidative Self-Redox | Chiral Phosphoric Acid / Salicylaldehyde derivative | 2-Aryl-substituted indolines | Good yields and excellent enantioselectivities. nih.gov | Not explicitly stated |

| Deprotonation/Trapping | n-BuLi / (+)-Sparteine | N-Boc-2-arylindolines | High enantiomer ratios for both recovered starting material and product. whiterose.ac.uk | ~22 for certain substrates whiterose.ac.uk |

| Catalytic N-Acylation | Planar-chiral PPY derivative / LiBr / 18-crown-6 | 2-Substituted and 2,3-disubstituted indolines | First non-enzymatic catalytic N-acylation for indoline resolution. nih.gov | Good selectivity factors reported nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. This involves the use of environmentally benign solvents and the development of reusable catalytic systems.

The replacement of volatile and hazardous organic solvents with greener alternatives is a key focus in sustainable synthesis. Water, deep eutectic solvents (DES), and solvent-free conditions have been explored for the synthesis of indole and indoline derivatives.

Water has been utilized as a solvent for the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds, catalyzed by bromine, with reactions showing high yields in very short times. beilstein-journals.org The unique properties of water at elevated temperatures can also be harnessed, as the hydrolysis of indole carboxylic acid esters proceeds rapidly in water at 200 °C without the need for added acid or base, thus reducing salt waste streams. rsc.org

Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and oxalic acid, have been employed as both a catalyst and a reaction medium for the synthesis of spirooxindoles. nih.gov This approach offers advantages like operational simplicity, easy workup, excellent yields, and the use of a biodegradable and recyclable solvent/catalyst system. nih.gov

Solvent-free reactions, often facilitated by grinding or ball milling, represent another green approach. The synthesis of bis(indolyl)methanes has been achieved under solvent-free conditions using nanocatalysts, which can reduce reaction times and catalyst loading. beilstein-journals.org

The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry, offering both economic and environmental benefits.

Nano copper oxide (nano CuO) has been demonstrated as an efficient and recyclable catalyst for the synthesis of N-substituted indoles from indolines. researchgate.net The protocol involves the aromatization of the indoline followed by a C-N cross-coupling reaction. The nano CuO catalyst can be recycled for up to four cycles without a significant loss of activity. researchgate.net

Palladium-based catalysts are widely used in indole synthesis. To improve their sustainability, efforts have been made to immobilize palladium catalysts on solid supports. For instance, palladium acetate (B1210297) supported on amorphous silica (B1680970) with the aid of an ionic liquid has been used for the Mizoroki-Heck reaction. researchgate.net While some leaching of the metal can occur, the catalyst can be reused, and its activity can be restored by washing. researchgate.net

Furthermore, iron oxide nanoparticles have been investigated as cheap, easily recoverable, and highly active catalysts for the synthesis of bis(indolyl)methanes under solvent-free conditions. beilstein-journals.org These nanocatalysts can be functionalized to enhance their catalytic performance. beilstein-journals.org

Table 2: Green Chemistry Approaches in Indole/Indoline Synthesis

| Approach | Catalyst System | Solvent/Condition | Key Advantages | Recyclability |

|---|---|---|---|---|

| C-N Cross-Coupling | Nano Copper Oxide | DMSO | Inexpensive, air-stable catalyst. researchgate.net | Up to 4 cycles without loss of activity. researchgate.net |

| Domino Reaction | Choline chloride-oxalic acid (DES) | Deep Eutectic Solvent | Biodegradable, non-toxic, recyclable catalyst/solvent. nih.gov | Recyclable nih.gov |

| Friedel-Crafts Reaction | Fe3O4 Nanoparticles | Solvent-free | Cheap, easily recoverable, high catalytic activity. beilstein-journals.org | Easily recoverable beilstein-journals.org |

| Mizoroki-Heck Reaction | Palladium acetate on silica/ionic liquid | n-Dodecane | Immobilized catalyst, reduced leaching. researchgate.net | Reusable, activity restored by washing. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Indole 1 Carbonyl Cyanide

Reactivity of the N1-Carbonyl Cyanide Group

The N1-carbonyl cyanide group of 2,3-dihydro-1H-indole-1-carbonyl cyanide is a highly activated functionality, poised for a variety of chemical transformations. This reactivity stems from the electronic properties of both the carbonyl group and the adjacent nitrile, which influence each other and dictate the molecule's behavior in the presence of nucleophiles and other reagents.

Nucleophilic Additions to the Carbonyl Carbon

The carbonyl carbon of the N1-carbonyl cyanide moiety is highly electrophilic due to the electron-withdrawing nature of both the adjacent nitrogen atom of the indoline (B122111) ring and the cyano group. This heightened electrophilicity makes it a prime target for nucleophilic attack. chemguide.co.ukchemguide.co.uk A wide range of nucleophiles can add to this carbonyl carbon, leading to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Common nucleophilic additions include:

Reaction with Alcohols (Alcoholysis): In the presence of an alcohol, the carbonyl cyanide can be converted to the corresponding carbamate (B1207046). The reaction proceeds through the nucleophilic attack of the alcohol on the carbonyl carbon, followed by the elimination of a cyanide ion.

Reaction with Amines (Aminolysis): Primary and secondary amines readily react with the N1-carbonyl cyanide to form urea (B33335) derivatives. The high reactivity of amines as nucleophiles ensures that this reaction is typically rapid and high-yielding.

Reaction with Water (Hydrolysis): As will be discussed in more detail in section 3.1.3, water can act as a nucleophile, leading to the cleavage of the carbonyl cyanide group. libretexts.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds are expected to add to the carbonyl carbon. libretexts.org However, the presence of the nitrile group introduces a competing reaction pathway, as these strong nucleophiles can also attack the nitrile carbon. libretexts.org The selectivity of this reaction would likely be influenced by steric factors and the specific organometallic reagent used.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Alcohols (ROH) | N-Indoline Carbamate | Neutral or base-catalyzed |

| Amines (RNH2, R2NH) | N-Indoline Urea Derivatives | Typically spontaneous at room temperature |

| Water (H2O) | Indoline (cleavage) | Acidic or basic conditions |

| Grignard Reagents (RMgX) | Ketones or Tertiary Alcohols (potential for competing nitrile addition) | Anhydrous ethereal solvent |

Reactions Involving the Nitrile Functionality (e.g., condensation, cycloaddition)

The nitrile group in this compound, while part of a larger functional group, retains its characteristic reactivity. This includes susceptibility to nucleophilic addition, reduction, and participation in cycloaddition reactions. chemistrysteps.comresearchgate.net

Nucleophilic Addition to the Nitrile Carbon: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbon of the nitrile. libretexts.org This initially forms an imine anion, which upon hydrolysis, can yield a ketone. libretexts.org As mentioned previously, this presents a competitive pathway to addition at the carbonyl carbon.

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This transformation would yield 1-(aminomethyl)-2,3-dihydro-1H-indole.

Cycloaddition Reactions: Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. nih.govnih.gov This would lead to the formation of five-membered heterocyclic rings attached to the N1-carbonyl group of the indoline. For instance, reaction with an azide (B81097) would yield a tetrazole derivative.

Hydrolysis and Other Cleavage Reactions of the Carbonyl Cyanide Moiety

The N1-carbonyl cyanide group is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the N-COCN bond and the regeneration of the parent indoline. libretexts.orggoogle.com

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water then attacks the carbonyl carbon, and subsequent steps lead to the expulsion of hydrogen cyanide and the formation of a carbamic acid intermediate, which readily decarboxylates to give indoline and carbon dioxide. quora.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org The resulting tetrahedral intermediate can then collapse, eliminating the cyanide ion and forming a carbamate anion. This anion can then be protonated and subsequently decarboxylate to yield indoline.

Beyond simple hydrolysis, other cleavage reactions are possible. For instance, strong reducing agents like lithium aluminum hydride could potentially cleave the N-CO bond, although reduction of the carbonyl and nitrile groups would be the more expected pathways.

Electrophilic and Nucleophilic Substitutions on the Indoline Scaffold

The indoline scaffold of this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The N1-carbonyl cyanide group significantly influences the reactivity and regioselectivity of these transformations.

Regioselectivity and Stereoselectivity of Substitutions

Electrophilic Aromatic Substitution: The indole (B1671886) nucleus is generally an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. bhu.ac.in The preferred site of substitution in indole itself is the C3 position. stackexchange.com However, in this compound, the C2 and C3 positions are saturated. Therefore, electrophilic substitution will occur on the benzene (B151609) ring. The nitrogen atom of the indoline ring is an ortho, para-director. However, the N1-carbonyl cyanide group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivating effect is most pronounced at the ortho (C7) and para (C5) positions. Consequently, electrophilic substitution is expected to be disfavored, but if it does occur, it would likely be directed to the meta position (C6). nih.gov

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the indoline ring is generally difficult unless there are strong electron-withdrawing groups on the aromatic ring and a good leaving group. The N1-carbonyl cyanide group, being electron-withdrawing, would facilitate nucleophilic attack on the aromatic ring, particularly at positions ortho and para to the nitrogen if a suitable leaving group were present.

Electronic Effects on Reactivity of the Indoline Core

The N1-carbonyl cyanide group exerts a profound electronic effect on the indoline core. This group is strongly electron-withdrawing due to the combined effects of the carbonyl group and the nitrile. This has several important consequences for the reactivity of the molecule:

Deactivation of the Aromatic Ring: The electron-withdrawing nature of the N1-carbonyl cyanide group significantly reduces the electron density of the benzene ring of the indoline scaffold. researchgate.net This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted indoline. acs.org

Increased Acidity of N-H Proton (in parent indoline): While the N-H proton is absent in the title compound, it is worth noting that an acyl group on the nitrogen of indoline increases the acidity of the C2 protons.

Influence on Nucleophilic Attack: The deactivation of the aromatic ring by the N1-carbonyl cyanide group makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.

| Position on Indoline Ring | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles (with leaving group) |

|---|---|---|

| C4 | Slightly less deactivated than C6 | Less activated than C5 and C7 |

| C5 | Deactivated (para to N) | Activated (para to N) |

| C6 | Least deactivated (meta to N) | Less activated than C5 and C7 |

| C7 | Deactivated (ortho to N) | Activated (ortho to N) |

Based on the available scientific literature, a detailed article focusing solely on the chemical reactivity and mechanistic investigations of "this compound" as per the specified outline cannot be generated. The search for specific reactions such as intramolecular cyclizations, intermolecular annulations, and various metal-catalyzed transformations involving this particular compound did not yield direct research findings.

The existing literature extensively covers a wide array of reactions for the broader classes of indoles and indolines (also known as 2,3-dihydro-1H-indole). mdpi.comnist.gov This includes numerous examples of palladium, copper, ruthenium, rhodium, and gold-catalyzed transformations. mdpi.commdpi.comsciencedaily.comnih.govnih.gov However, the specific reactivity of the indoline core when substituted with a carbonyl cyanide group at the N1 position is not detailed in the retrieved sources. The electronic nature and reactivity of the carbonyl cyanide moiety would significantly influence the outcomes of the requested chemical transformations, making extrapolation from other N-substituted indolines scientifically unsound.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on "this compound," it is not possible to provide the content for the outlined sections (3.3.1, 3.3.2, 3.4.1, 3.4.2, and 3.4.3) without resorting to speculation.

Organocatalytic and Metal-Free Reaction Pathways of this compound

While direct experimental studies on the organocatalytic and metal-free reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally analogous N-acylindolines and related compounds. The presence of the electron-withdrawing N-carbonyl cyanide group is expected to significantly influence the reactivity of the indoline core, making it susceptible to various transformations under metal-free conditions.

Lewis Acid Catalysis (e.g., Tris(pentafluorophenyl)borane)

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a potent Lewis acid known to activate a wide range of functional groups, including carbonyls and silanes. nih.govmdpi.com In the context of N-acylindolines, B(C₆F₅)₃ can be anticipated to activate the carbonyl group of the N-carbonyl cyanide moiety. This activation would render the carbonyl carbon more electrophilic, thereby facilitating nucleophilic attack. libretexts.orglibretexts.orgnih.gov While direct catalysis on this compound is not reported, analogous systems demonstrate the utility of this approach. For instance, B(C₆F₅)₃ has been employed in the N-alkylation of various amines with aryl esters, a reaction that proceeds via activation of the ester carbonyl. rsc.org

The proposed activation of this compound by B(C₆F₅)₃ would likely proceed through coordination of the borane (B79455) to the carbonyl oxygen. This would increase the partial positive charge on the carbonyl carbon, making it a prime target for a variety of nucleophiles. This activation could pave the way for reactions such as reductions, additions, and cyclizations.

Furthermore, B(C₆F₅)₃ is known to catalyze hydride transfer reactions from hydrosilanes. nih.gov This suggests a potential pathway for the reduction of the carbonyl group in this compound to the corresponding methylene (B1212753) group, or for other reductive functionalizations.

Table 1: Potential Tris(pentafluorophenyl)borane-Catalyzed Reactions on N-Acylindoline Analogs

| Reaction Type | Substrate Type | Catalyst | Outcome |

| N-Alkylation | Amines and Aryl Esters | B(C₆F₅)₃ | N-Alkylated Products rsc.org |

| Hydrosilylation | Carbonyl Compounds | B(C₆F₅)₃ / Silane (B1218182) | Reduced Alcohols/Alkanes nih.gov |

| C-F Bond Functionalization | Benzylic Fluorides | B(C₆F₅)₃ | C-C Bond Formation researchgate.net |

Chiral Organocatalysis in Indoline Derivatization

Chiral organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoline scaffolds. rsc.orgnih.govacs.orgnih.gov Although specific applications to this compound are not documented, the principles of organocatalytic activation can be extended to this molecule. The electron-withdrawing nature of the N-carbonyl cyanide group would likely influence the nucleophilicity and electrophilicity of the indoline ring, presenting opportunities for asymmetric transformations.

Chiral Brønsted acids, for instance, could activate the N-carbonyl group, similar to Lewis acids, but in a chiral environment, enabling enantioselective nucleophilic additions. nih.gov Chiral amines, on the other hand, could engage in iminium ion catalysis if the indoline were to be transformed into an enamine precursor, or they could act as chiral bases to promote asymmetric reactions at the C2 or C3 positions of the indoline ring.

The dearomatization of indoles to form chiral indolines is a well-established strategy. chemrxiv.orgresearchgate.netnih.gov It is conceivable that this compound, or a derivative thereof, could participate in organocatalytic asymmetric dearomatization reactions, leading to the formation of highly functionalized and enantioenriched indoline products.

Table 2: Examples of Chiral Organocatalytic Reactions for Indoline Synthesis and Functionalization

| Catalyst Type | Reaction | Substrate | Product |

| Chiral Phosphoric Acid | Asymmetric Dearomatization | 2,3-Disubstituted Indoles | Chiral Indolenines/Indolines nih.gov |

| Bifunctional Amino(thio)urea | Intramolecular Aza-Michael Addition | N-Aryl Enones | Chiral 2-Substituted Indolines nih.gov |

| Chiral Aziridine-Phosphines | Asymmetric Friedel-Crafts Alkylation | Indoles and β-Nitrostyrenes | Chiral 3-Substituted Indoles mdpi.com |

Exploration of Domino and Cascade Reactions

Domino and cascade reactions offer an efficient approach to the synthesis of complex molecules from simple precursors in a single pot. nih.govlongdom.org The reactivity of the N-acyl indoline scaffold makes it an excellent candidate for initiating such reaction sequences. researchgate.netresearchgate.netacs.orgnih.govnih.govnih.gov For this compound, a domino reaction could be initiated by the activation of the N-carbonyl cyanide group.

For example, a nucleophilic attack on the activated carbonyl could be followed by an intramolecular cyclization or rearrangement, leading to the formation of complex polycyclic structures. The indoline ring itself can also participate in cascade sequences. For instance, an initial functionalization at the C3 position could trigger a subsequent reaction at the C2 position or on the N-acyl group.

Enzyme-initiated domino reactions are also a growing field, where an enzymatic transformation triggers a cascade of chemical reactions. sciforum.net While speculative, one could envision an enzymatic hydrolysis or reduction of the N-carbonyl cyanide group of this compound, which would then unmask a reactive intermediate that undergoes subsequent spontaneous transformations.

Table 3: Illustrative Domino/Cascade Reactions Involving Indoline Scaffolds

| Reaction Type | Substrates | Catalyst/Conditions | Product |

| Amidation/Cyclization | 2-Iodophenethyl Mesylates and Amides | Cu-catalyzed | Substituted Indolines nih.govnih.gov |

| Dearomatization/Cycloaddition | 3-(2-Isocyanoethyl)indoles and Nitrile Imines | Catalyst-free | Polycyclic Indolines rsc.org |

| Annulation/Allylic Activation | Enamines, Arylglyoxal Monohydrate, Carboxylic Acids | Microwave | Polyfunctionalized Indoles nih.gov |

Detailed Mechanistic Studies of Reaction Pathways and Intermediate Formation

Understanding the reaction mechanisms and the nature of intermediates is crucial for the rational design of new synthetic methodologies. While direct mechanistic studies on this compound are lacking, insights can be drawn from related systems.

In Lewis acid-catalyzed reactions of N-acyl compounds, the primary step is the coordination of the Lewis acid to the carbonyl oxygen. nih.govresearchgate.net This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. For Tris(pentafluorophenyl)borane, spectroscopic and computational studies have provided evidence for the formation of borane-substrate adducts. mdpi.comnih.gov In the case of this compound, the formation of a B(C₆F₅)₃-carbonyl complex would be the key intermediate. Subsequent steps would depend on the other reactants present. For example, in a reduction with a silane, a hydride transfer from the silane to the activated carbonyl, possibly via a transient silylium (B1239981) species, would be expected.

In organocatalytic reactions, the mechanism is highly dependent on the type of catalyst used. For chiral phosphoric acid catalysis, the formation of hydrogen-bonded intermediates between the catalyst and the substrate is often invoked to explain the observed stereoselectivity. nih.gov For aminocatalysis, the formation of iminium or enamine intermediates is a common mechanistic feature.

The mechanisms of domino reactions are often complex and involve a sequence of elementary steps. For the copper-catalyzed domino amidation/cyclization to form indolines, three potential mechanistic pathways have been considered: (A) initial formation of a styrene (B11656) intermediate, (B) intermolecular substitution followed by intramolecular C-N coupling, and (C) intermolecular amidation followed by intramolecular Sₙ2 reaction. acs.orgnih.gov Experimental evidence, including stereochemical outcomes, often helps to distinguish between these possibilities. For any proposed domino reaction involving this compound, a careful analysis of potential intermediates and reaction pathways, supported by experimental and computational evidence, would be necessary to elucidate the mechanism.

Advanced Spectroscopic Characterization and Computational Studies of 2,3 Dihydro 1h Indole 1 Carbonyl Cyanide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 2,3-Dihydro-1H-indole-1-carbonyl cyanide, a complete NMR analysis would provide insights into its molecular framework.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

¹H (proton) and ¹³C (carbon-13) NMR spectra would be essential for confirming the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring of the indoline (B122111) system, as well as signals for the aliphatic protons at the 2 and 3 positions. The chemical shifts and coupling patterns of these protons would confirm their connectivity.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The characteristic chemical shifts for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the indoline ring would provide definitive evidence for the compound's structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~160-170 |

| C≡N | - | ~115-125 |

| Aromatic CH | ~6.8-7.5 | ~110-140 |

| Aliphatic CH₂ (C2) | ~3.0-3.5 | ~45-55 |

| Aliphatic CH₂ (C3) | ~4.0-4.5 | ~25-35 |

Note: This table is based on general chemical shift ranges for similar functional groups and does not represent published experimental data for this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques would be employed to establish detailed connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of the aliphatic protons in the five-membered ring and the relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connection of the carbonyl cyanide group to the nitrogen of the indoline ring and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification (Carbonyl and Nitrile)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) and nitrile (C≡N) groups. The position of the carbonyl stretch would provide information about the electronic environment of the acyl group, while the nitrile stretch is typically found in a distinct region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | ~1680-1720 |

| Nitrile (C≡N) Stretch | ~2210-2260 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2960 |

Note: This table is based on typical IR absorption frequencies for these functional groups and does not represent published experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands would be influenced by the conjugation of the carbonyl group with the indoline nitrogen.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An XRD analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsional angles. This data would reveal the exact conformation of the five-membered ring and the orientation of the carbonyl cyanide substituent.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the cyanide group or the carbonyl group, which would further support the proposed structure.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules. For this compound, quantum mechanical investigations, particularly those rooted in Density Functional Theory (DFT), offer deep insights into its behavior at a molecular level. These theoretical studies are crucial for rationalizing experimental findings and predicting the compound's chemical reactivity and properties. The mechanism of the electrochemical synthesis of cyanoformamides, including Indoline-1-carbonyl Cyanide, has been elucidated with the support of DFT calculations. acs.orgnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. In the study of this compound, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

These calculations involve minimizing the energy of the molecule with respect to the positions of its nuclei. The result is a set of coordinates that represents the equilibrium structure of the molecule. From this optimized geometry, various energetic properties can be calculated, such as the total energy, enthalpy, and Gibbs free energy. This information is fundamental to understanding the stability of the molecule. While specific energetic data for this compound is not detailed in the available literature, the general methodology would follow standard DFT protocols, likely employing a functional such as B3LYP with a suitable basis set.

Table 1: Representative Data from DFT Geometric Optimization (Note: The following data is illustrative of typical DFT output and is not based on published results for this specific molecule.)

| Parameter | Value |

|---|---|

| Total Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| C=O Bond Length | [Value in Å] |

| C≡N Bond Length | [Value in Å] |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO would likely be localized on the electron-rich indole (B1671886) ring, indicating its nucleophilic character. Conversely, the LUMO is expected to be centered on the electron-withdrawing carbonyl cyanide moiety, highlighting the electrophilic sites of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In the context of its synthesis, electron transfer from the HOMO of the catalyst is a key step. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This data is hypothetical and serves to illustrate the concept.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | [Energy Value] |

| LUMO | [Energy Value] |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are usually associated with electronegative atoms like oxygen and nitrogen. Blue regions, on the other hand, denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential around the carbonyl oxygen and the nitrogen of the cyanide group, while positive potentials would be located around the hydrogen atoms and the carbonyl carbon.

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can be used to predict various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compound and to gain a deeper understanding of its electronic transitions and vibrational modes.

For this compound, experimental ¹H NMR data has been reported, showing a mixture of two rotamers. acs.orgresearchgate.net Theoretical calculations of the NMR chemical shifts for different possible conformations could help in assigning the observed signals to specific rotamers. Similarly, calculated IR frequencies could be compared with an experimental IR spectrum to identify characteristic vibrational bands, such as the C=O and C≡N stretching frequencies.

Table 3: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (Hypothetical) |

|---|---|---|

| ¹H NMR (CDCl₃, 500 MHz) | Mixture of two rotamers acs.orgresearchgate.net | [Calculated shifts for each rotamer] |

| C=O Stretch (IR) | Not available | [Calculated frequency in cm⁻¹] |

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For the synthesis of this compound, DFT calculations have been used to propose a mechanism for the B₁₂ derivative-mediated electrochemical process. acs.orgnih.gov

These calculations can map out the entire reaction pathway, identifying key intermediates and the high-energy transition states that connect them. By determining the energy barriers for different possible pathways, the most likely reaction mechanism can be identified. For instance, in the formation of the cyanoformamide, calculations can help to understand the single electron transfer process and the subsequent radical reactions. acs.org The investigation of transition states provides crucial information about the kinetics of the reaction.

Design and Synthesis of 2,3 Dihydro 1h Indole 1 Carbonyl Cyanide Derivatives and Analogs

Structural Modifications of the Indoline (B122111) Ring

The indoline ring system, composed of a fused benzene (B151609) and pyrrolidine (B122466) ring, offers multiple sites for structural variation. Modifications can be introduced on the benzenoid moiety, the pyrrolidine ring, and at the stereocenters C2 and C3.

Introduction of Substituents on the Benzenoid Moiety

The aromatic portion of the indoline nucleus is amenable to substitution through various electrophilic aromatic substitution reactions. The synthesis of these derivatives typically begins with appropriately substituted anilines, which are then elaborated into the indoline scaffold. Alternatively, direct functionalization of the pre-formed indoline ring can be achieved.

One of the most versatile methods for introducing substituents onto the benzenoid part of an indoline is the Friedel-Crafts reaction. For instance, Friedel-Crafts alkylation of N-protected indolines with nitroolefins, catalyzed by Lewis acids such as zinc triflate (Zn(OTf)₂), proceeds with high regioselectivity to afford C5-alkylated indolines in excellent yields. acs.org The nitro group in the resulting product can be further transformed into a variety of other functional groups. Similarly, Friedel-Crafts acylation can introduce acyl groups at the C5 position, which can serve as handles for further derivatization. nih.gov

The specific position of substitution (C4, C5, C6, or C7) is influenced by the directing effects of the amino group of the indoline and any existing substituents. For instance, the amino group is an ortho-, para-director, favoring substitution at C5 and C7. However, steric hindrance can influence the regioselectivity, often leading to a preference for substitution at the less hindered C5 position. acs.org A variety of substituents, including halogens, alkyl, alkoxy, nitro, and cyano groups, can be introduced to modulate the electronic and lipophilic properties of the molecule.

| Indoline Precursor | Electrophile | Catalyst | Product (C5-Substituted) | Yield |

|---|---|---|---|---|

| N-Benzylindoline | β-Nitrostyrene | Zn(OTf)₂ | N-Benzyl-5-(2-nitro-1-phenylethyl)indoline | Up to 99% |

| N-Acetylindoline | Acetyl Chloride | AlCl₃ | N-Acetyl-5-acetylindoline | Good |

Variations in the Pyrrolidine Ring Saturation (e.g., Indole-1-carbonyl cyanide)

An important analog of 2,3-dihydro-1H-indole-1-carbonyl cyanide is its unsaturated counterpart, indole-1-carbonyl cyanide. The synthesis of this analog starts from indole (B1671886), which can be N-acylated. The N-acylation of indoles can be challenging due to the competing reactivity of the C3 position. beilstein-journals.org However, selective N-acylation can be achieved under specific conditions, for example, by using a strong base to deprotonate the indole nitrogen followed by reaction with an acylating agent.

The synthesis of indole-1-carbonyl cyanide would likely involve the reaction of the sodium or potassium salt of indole with a suitable carbonyl cyanide reagent, such as cyanogen (B1215507) formate (B1220265) or a cyanoformyl chloride. The resulting indole-1-carbonyl cyanide possesses a fully aromatic pyrrole (B145914) ring, which significantly alters the geometry and electronic properties compared to the saturated indoline ring. This modification from a flexible, sp³-rich pyrrolidine ring to a planar, sp²-rich pyrrole ring can have a profound impact on the compound's biological activity. Subsequent catalytic hydrogenation of the indole ring in indole-1-carbonyl cyanide, for instance using platinum oxide (PtO₂) or palladium on carbon (Pd/C), would provide a route back to the this compound scaffold. acs.org

Stereochemical Control at C2 and C3 of the Indoline Ring

The C2 and C3 positions of the indoline ring are potential stereocenters, and controlling their relative and absolute stereochemistry is a crucial aspect of analog design. The synthesis of stereochemically defined 2,3-disubstituted indolines can be achieved through various stereoselective methods.

One common approach involves the diastereoselective reduction of a 2,3-disubstituted indole precursor. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to either the cis or trans diastereomer. For example, the catalytic hydrogenation of 2,3-disubstituted indoles over a platinum catalyst often favors the formation of the cis-indoline. acs.org In contrast, reduction with sodium cyanoborohydride in acetic acid can lead to the trans-indoline. acs.org

Enantioselective synthesis of specific stereoisomers can be achieved through methods such as copper-catalyzed asymmetric hydrogenation of 2,3-disubstituted indoles, which has been shown to produce cis-indolines with high diastereo- and enantioselectivity. nih.gov Another strategy is the kinetic resolution of racemic indolines. This can be accomplished using enzymatic methods, for instance, with lipases that selectively acylate one enantiomer, allowing for the separation of the two. nih.gov Rhodium-catalyzed intramolecular C-H insertion of α-diazo carbonyl compounds can provide access to trans-2,3-dihydro-1H-indoles with high diastereomeric and enantiomeric excesses. cardiff.ac.uk

| Method | Precursor | Key Reagents/Catalyst | Stereochemical Outcome |

|---|---|---|---|

| Diastereoselective Reduction | 2,3-Disubstituted Indole | H₂, PtO₂ | Predominantly cis |

| Diastereoselective Reduction | 2,3-Disubstituted Indole | NaBH₃CN, AcOH | Predominantly trans |

| Enantioselective Hydrogenation | 2,3-Disubstituted Indole | CuH catalyst | High cis selectivity and high ee |

| Enantioselective C-H Insertion | α-Diazo carbonyl compound | Rh(II) catalyst | High trans selectivity and high ee |

Diversification of the N1-Carbonyl Cyanide Group

The N1-carbonyl cyanide moiety is a key pharmacophore, and its modification can significantly impact the biological profile of the molecule. Diversification strategies include isosteric replacement of the cyanide group and modification of the carbonyl linker.

Isosteric Replacements of the Cyanide Functionality

Isosteric replacement involves substituting a functional group with another that has similar steric and electronic properties. This strategy is often employed to improve metabolic stability, modulate potency, or alter selectivity. For the cyanide group in this compound, several isosteric replacements can be considered.

A common bioisostere for the nitrile group is the tetrazole ring. nih.govresearchgate.net The synthesis of a tetrazole analog would involve the conversion of the N1-carbonyl cyanide to a N1-carbonyl tetrazole. This could potentially be achieved by reacting the corresponding N1-acyl chloride of the indoline with sodium azide (B81097), followed by a [3+2] cycloaddition. The tetrazole ring is often used as a metabolically stable mimic of a carboxylic acid, and in this context, it would serve as a more polar and potentially more stable replacement for the cyanide group.

Another potential isostere for the cyanide or the entire carbonyl cyanide group is the 1,2,4-oxadiazole (B8745197) ring. nih.gov This heterocycle is a well-established amide and ester bioisostere and could be incorporated by reacting an N1-amidoxime derivative of the indoline with an appropriate acylating agent. The 1,2,4-oxadiazole ring offers a rigid and planar scaffold that can engage in different interactions with a biological target compared to the linear cyanide group.

| Original Group | Isosteric Replacement | Potential Synthetic Precursor |

|---|---|---|

| -CN | 5-substituted-1H-tetrazole | N1-Acyl chloride + NaN₃ |

| -COCN | 3-substituted-1,2,4-oxadiazole | N1-Amidoxime + Acylating agent |

Modifications of the Carbonyl Linker

The carbonyl group serves as a linker between the indoline nitrogen and the cyanide group. Its properties can be modified by introducing spacers or altering its electronic nature.

One simple modification is to homologate the carbonyl group, for instance, by introducing a methylene (B1212753) spacer to give a N1-acetyl cyanide moiety. This could be synthesized by reacting the indoline with a suitable α-halo acetyl cyanide derivative. This would increase the flexibility of the side chain and alter the distance and orientation of the cyanide group relative to the indoline core.

Another approach is to replace the carbonyl group with a sulfonyl group, creating a sulfonyl cyanide moiety. This would involve reacting the indoline with a sulfonyl cyanide reagent. The sulfonyl group is a stronger electron-withdrawing group than the carbonyl group and has a different geometry, which would significantly alter the electronic and steric properties of the N1-substituent.

Synthesis of Hybrid and Fused Ring Systems Incorporating the Core Scaffold

The synthesis of hybrid and fused ring systems from a this compound core represents a sophisticated approach to novel heterocyclic structures. While direct literature on the use of this compound in such syntheses is not extensively documented, the construction of these systems can be extrapolated from established methodologies for N-acylindoles and related compounds. The general strategy involves the initial formation of the N-cyanoformyl indoline, followed by cyclization reactions that engage the N-carbonyl group, the nitrile, or adjacent positions on the indoline ring.

A plausible synthetic pathway to the core scaffold begins with the acylation of 2,3-dihydro-1H-indole. A key intermediate, 2,3-dihydro-1H-indole-1-carbonyl chloride, is commercially available, suggesting a straightforward route. This acyl chloride can then be reacted with a cyanide source, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to yield the target this compound.

Once obtained, this core scaffold can be elaborated into fused systems. For instance, the synthesis of pyrazino[1,2-a]indoles often involves the cyclization of an indole derivative bearing a suitable side chain at the N1-position. nih.govorganic-chemistry.org In a hypothetical scenario, a derivative of this compound could be functionalized at the C2 position, followed by an intramolecular cyclization where the nitrile group participates in ring formation.

Another prominent fused system is the pyrrolo[1,2-a]indole skeleton. nih.govnih.gov The synthesis of these structures frequently involves intramolecular cyclization of N-substituted indoles. The carbonyl group of the this compound could be activated to facilitate cyclization with a nucleophilic side chain appended to the indoline ring. Intramolecular Friedel-Crafts-type reactions are also a viable strategy for the synthesis of fused ring systems, where an appended group on the N-acyl chain could cyclize onto the aromatic portion of the indoline. researchgate.net

The following table outlines potential synthetic routes to fused ring systems starting from 2,3-dihydro-1H-indole derivatives, which could be adapted for the 1-carbonyl cyanide scaffold.

| Fused System | General Synthetic Strategy | Potential Adaptation for 1-Carbonyl Cyanide Scaffold | Key Intermediates |

| Pyrazino[1,2-a]indoles | Intramolecular cyclization of N-substituted indoles with a side chain containing a nitrogen atom. nih.govorganic-chemistry.org | Functionalization of the indoline ring followed by cyclization involving the nitrile or a transformed functionality. | N-substituted 2-functionalized indolines |

| Pyrrolo[1,2-a]indoles | Intramolecular nucleophilic attack from a side chain on the indole ring or an activated carbonyl group. nih.govnih.gov | Activation of the N-carbonyl group and subsequent cyclization with a tethered nucleophile. | N-(nucleophilic side chain)-indolines |

| Imidazo[1,2-a]indoles | Cascade reactions involving halogenation and intramolecular nucleophilic cyclization. beilstein-journals.org | Introduction of a nucleophilic group on a side chain that can participate in an intramolecular cyclization. | N-substituted 2-arylindoles |

Structure-Reactivity Relationships within this compound Derivative Libraries

The reactivity of this compound and its derivatives is dictated by the electronic properties of the N-acyl group and the substituents on the indoline ring. The N-carbonyl cyanide moiety is a strong electron-withdrawing group, which significantly influences the nucleophilicity of the indole nitrogen and the reactivity of the aromatic ring.

The electron-withdrawing nature of the 1-carbonyl cyanide group deactivates the indole nitrogen, making it less prone to further electrophilic attack. However, this deactivation can enhance the acidity of the protons at the C2 position, facilitating their removal by a base and subsequent functionalization.

In the context of cycloaddition reactions, the N-acyl group plays a crucial role in the reactivity of the indole C2-C3 double bond. For dearomative (4+3) cycloaddition reactions of 3-alkenylindoles, the nature of the N-protecting group influences the reactivity and diastereoselectivity of the process. N-sulfonyl and N-Boc groups have been shown to be effective, and it can be inferred that the strongly electron-withdrawing 1-carbonyl cyanide group would similarly modulate the electronic properties of the diene system in such reactions.

The reactivity of the nitrile group itself offers another avenue for diversification. Nitriles can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic rings such as tetrazoles. The proximity of the nitrile to the indole nitrogen and the carbonyl group may lead to unique intramolecular reactivity.

The following table summarizes the expected influence of substituents on the reactivity of this compound derivatives.

| Position of Substituent | Type of Substituent | Expected Effect on Reactivity |

| Indoline Nitrogen (N1) | Carbonyl Cyanide | Strong deactivation of the nitrogen; activation of C2 protons. |

| Benzene Ring | Electron-donating groups | Increased nucleophilicity of the aromatic ring for electrophilic substitution. |

| Benzene Ring | Electron-withdrawing groups | Decreased nucleophilicity of the aromatic ring; potential for nucleophilic aromatic substitution. |

| C2 or C3 Position | Alkyl or Aryl groups | Steric hindrance may influence the approach of reagents. Electronic effects would depend on the nature of the substituent. |

Applications in Advanced Organic Synthesis

2,3-Dihydro-1H-indole-1-carbonyl cyanide as a Precursor for Complex Heterocyclic Scaffolds

The N-acylated indoline (B122111) framework is a common motif in a wide array of natural products and pharmaceutically active compounds. The presence of the carbonyl cyanide group in this compound offers a reactive handle for the elaboration of the indoline core into more complex heterocyclic systems. The N-acyl group can influence the reactivity of the indoline ring and participate directly in cyclization reactions.

For instance, N-acylated indolines can undergo dearomatizing cyclization reactions to furnish N-fused indoline structures. These transformations can be catalyzed by transition metals, such as copper(II), to facilitate the formation of new carbon-nitrogen bonds. The reactivity of the acyl cyanide group could be harnessed in intramolecular cycloadditions or reactions with nucleophiles to construct polycyclic fused indoline derivatives. These scaffolds are of significant interest due to their prevalence in alkaloid natural products.

The general strategy for the synthesis of such complex scaffolds often involves the initial functionalization of the indole (B1671886) or indoline nitrogen, followed by a key cyclization step. The carbonyl cyanide group in this compound could serve as a versatile electrophilic partner in these cyclization strategies.

Table 1: Examples of Complex Heterocyclic Scaffolds Derived from N-Acylated Indolines

| Starting Material Class | Reaction Type | Resulting Scaffold | Potential Significance |

| N-Acylindoles | Dearomative Annulation | N-Fused Indolines | Core of various alkaloids |

| N-(2-Aminobenzoyl) indoles | Copper(II)-catalyzed Dearomative Cyclization | Tetracyclic Indolines | Biologically active frameworks |

| Indole-derived Azadienes | Cycloadditions | Polycyclic Indolines | Access to novel chemical space |

Utility in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The isocyanide functionality is a well-known component in MCRs, most notably in the Ugi and Passerini reactions. wikipedia.orgnih.gov While the N-carbonyl cyanide group is not an isocyanide, its related electronic properties and reactivity suggest that this compound could potentially participate in novel MCRs.

The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org It is conceivable that under specific reaction conditions, the cyanide moiety of this compound could act as a nucleophile, or the acyl group could be involved in subsequent transformations, leading to a diverse range of complex, peptide-like structures incorporating the indoline scaffold. The development of such MCRs would be highly valuable for the rapid generation of compound libraries for drug discovery. organic-chemistry.orgnih.gov

Furthermore, MCRs involving nitriles as one of the components are known, and these can lead to the formation of various heterocyclic structures. The N-carbonyl cyanide functionality could potentially be exploited in similar MCRs to generate novel scaffolds with high molecular diversity.

Role in the Stereoselective Construction of Chiral Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. The indoline scaffold is present in many chiral natural products and pharmaceuticals. The stereoselective functionalization of the indoline ring can be influenced by the nature of the substituent on the nitrogen atom.

The N-carbonyl cyanide group in this compound could play a role in directing the stereochemical outcome of reactions at the C2 and C3 positions of the indoline ring. For instance, in asymmetric hydrogenations or cycloadditions, the N-acyl group can influence the facial selectivity of the approaching reagent.

Moreover, the development of chiral catalysts for the N-acylation of indolines has been an active area of research. nih.govrsc.orgrsc.orgresearchgate.net Such catalytic systems could potentially be adapted for the asymmetric synthesis of N-carbonyl cyanide derivatives of indolines, thereby providing access to enantiomerically enriched building blocks. These chiral building blocks could then be used in the synthesis of complex chiral molecules. The enantioselective synthesis of cyanohydrins is a well-established field, often employing enzymatic or chiral metal catalysts, and similar principles could be applied to reactions involving the cyanide moiety of the target compound. rsc.org

Table 2: Strategies for Stereoselective Synthesis Involving Indoline Derivatives

| Strategy | Description | Potential Application to this compound |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric synthesis of the target compound or its derivatives. |

| Substrate Control | The inherent chirality of a starting material directs the stereochemistry of a reaction. | Use of a chiral indoline precursor to synthesize an enantiomerically pure target compound. |

| Diastereoselective Reactions | A reaction that forms one diastereomer in preference to another. | Reactions at the C2 or C3 position of the indoline ring could be influenced by the N-carbonyl cyanide group to favor a specific diastereomer. |

Application in the Development of Novel Synthetic Methodologies

The unique reactivity of the acyl cyanide functional group can be harnessed to develop novel synthetic methodologies. Acyl cyanides can act as versatile building blocks in organic synthesis due to their dual electrophilic nature at the carbonyl carbon and the cyanide carbon.

For example, acyl cyanides have been shown to participate in hetero-Diels-Alder reactions, acting as carbonyl heterodienophiles. cdnsciencepub.com This reactivity could be exploited with this compound to construct novel fused heterocyclic systems. Additionally, the cyanide group can be transformed into a variety of other functional groups, such as carboxylic acids, amides, or amines, providing further avenues for synthetic diversification. fiveable.melibretexts.orgchemistrysteps.com

The development of new reactions involving the N-carbonyl cyanide moiety could lead to more efficient and atom-economical routes to valuable indole-containing compounds. The ability of nitriles to act as building blocks for the synthesis of heterocycles is well-documented, and the N-acyl nitrile functionality of the target compound offers a unique entry point into this chemistry. researchgate.net

Contributions to Materials Science and Related Fields

Indole and its derivatives have garnered significant attention in the field of materials science, particularly for their nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, such as optical switching and data storage. The NLO response of a molecule is often related to the presence of a donor-π-acceptor system, which facilitates intramolecular charge transfer.

The 2,3-dihydro-1H-indole core can act as an electron donor, and the carbonyl cyanide group is a strong electron-withdrawing group. This combination of a donor (indoline) and an acceptor (carbonyl cyanide) connected through the nitrogen atom could give rise to significant second-order NLO properties. Theoretical and experimental studies on other indole derivatives have shown that the nature and position of electron-donating and electron-withdrawing substituents have a profound impact on the first hyperpolarizability (a measure of the NLO response).

The introduction of the N-carbonyl cyanide group onto the indoline scaffold represents a promising strategy for the design of new NLO materials. Further investigation into the photophysical properties of this compound and related compounds could lead to the development of novel materials with enhanced NLO performance.

Table 3: Calculated NLO Properties of a Related Indole Derivative (Indole-7-carbaldehyde)

| Property | Value |

| Dipole Moment (µ) | 1.88 Debye |

| Linear Polarizability (α) | 17.36 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 3.96 x 10⁻³⁰ esu |

Note: Data for a related indole derivative is presented to illustrate the potential NLO properties of this class of compounds.

Conclusion and Future Research Directions

Summary of Key Achievements in 2,3-Dihydro-1H-indole-1-carbonyl cyanide Chemistry

Currently, there are no documented key achievements in the chemistry of this compound, as the compound has not been synthesized or studied. The primary "achievement" is the identification of this molecule as a novel, uncharacterized target for chemical synthesis. The true achievements will be in the first successful synthesis, isolation, and elucidation of its structural, spectroscopic, and reactive properties.

Identification of Remaining Challenges and Unexplored Avenues

The foremost challenge is the development of a viable synthetic route to this compound. The high reactivity of the carbonyl cyanide group presents a significant hurdle, as it may be prone to decomposition or side reactions under various conditions.

Key Challenges Include:

Reagent Stability: Acyl cyanides are known to be sensitive to moisture and can be thermally unstable. Finding a suitable and stable cyanocarbonylating agent for the indoline (B122111) nitrogen will be critical.

Reaction Conditions: The conditions required for the N-acylation of indoline must be compatible with the sensitive carbonyl cyanide moiety. This may necessitate the use of mild, non-nucleophilic bases and aprotic solvents.

Purification and Characterization: The potential instability of the target compound could complicate its purification by standard methods such as chromatography. Characterization would require careful handling and might benefit from low-temperature spectroscopic techniques.

Unexplored Avenues for Research:

Reactivity Studies: Once synthesized, the reactivity of this compound would be a rich area for investigation. Its behavior with various nucleophiles, electrophiles, and in cycloaddition reactions could reveal novel chemical transformations.